5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF2N3OS2.ClH/c1-22(2)6-3-7-23(16(24)12-4-5-14(18)25-12)17-21-15-11(20)8-10(19)9-13(15)26-17;/h4-5,8-9H,3,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKZGVGKJLVBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs and Substituent Variations
The most relevant analog is 5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride (). Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Fluoro vs.
Research Findings and Challenges
- Bioactivity Gaps: Neither the target compound nor its analog in have published bioactivity data in the provided materials.
- Lumping Strategies: highlights challenges in modeling compounds with overlapping properties. The target compound’s unique fluorine and bromine substituents may necessitate distinct computational treatment compared to methoxy or morpholino-containing analogs .
Preparation Methods
Synthesis of 5-Bromothiophene-2-Carboxylic Acid
The bromination of thiophene-2-carboxylic acid serves as the foundational step. Electrophilic aromatic substitution is employed, leveraging bromine’s reactivity at the α-position of the thiophene ring.
Procedure :
-
Dissolve thiophene-2-carboxylic acid (1.0 equiv) in acetic acid (10 mL/g).
-
Add bromine (1.1 equiv) dropwise at 0°C under nitrogen.
-
Stir at room temperature for 12 hours.
-
Quench with sodium bisulfite, extract with ethyl acetate, and recrystallize from ethanol/water (4:1).
Data :
-
Characterization :
Preparation of 4,6-Difluoro-1,3-Benzothiazol-2-Amine
The benzothiazole core is constructed via cyclization of a fluorinated thioamide precursor.
Procedure :
-
React 2-amino-4,6-difluorobenzenethiol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol.
-
Reflux at 80°C for 6 hours.
-
Filter the precipitate and wash with cold ethanol.
Data :
-
Characterization :
N-Alkylation with 3-(Dimethylamino)Propylamine
Introducing the tertiary amine side chain requires alkylation under mild conditions to avoid over-quaternization.
Procedure :
-
Suspend 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 equiv) in dry DMF.
-
Add 3-chloro-N,N-dimethylpropan-1-amine (1.5 equiv) and K2CO3 (2.0 equiv).
-
Heat at 60°C for 24 hours.
-
Extract with dichloromethane and concentrate.
Data :
-
Characterization :
Amide Coupling with 5-Bromothiophene-2-Carboxylic Acid
Activation of the carboxylic acid precedes nucleophilic attack by the alkylated amine.
Procedure :
-
Convert 5-bromothiophene-2-carboxylic acid to its acid chloride using SOCl2 (2.0 equiv) in refluxing toluene.
-
Add the acid chloride to a solution of N-[3-(dimethylamino)propyl]-4,6-difluoro-1,3-benzothiazol-2-amine (1.0 equiv) and Et3N (3.0 equiv) in THF.
-
Stir at 0°C for 1 hour, then room temperature for 12 hours.
-
Purify via column chromatography (SiO2, EtOAc/hexane 1:1).
Data :
-
Characterization :
Hydrochloride Salt Formation
Protonation of the tertiary amine enhances solubility and stability.
Procedure :
-
Dissolve the free base in anhydrous ether.
-
Bubble HCl gas through the solution for 10 minutes.
-
Filter the precipitate and dry under vacuum.
Data :
Analytical Comparison of Synthetic Routes
The table below evaluates key parameters across analogous methodologies:
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Directed ortho-metallation using LDA prior to bromination improves positional control .
-
Amine Alkylation Side Reactions : Employing phase-transfer catalysts (e.g., TBAB) reduces dimerization .
-
Acid Chloride Stability : In situ generation minimizes decomposition, enhancing coupling efficiency .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
- Coupling Reactions : Use of Gewald, Paal–Knorr, or Suzuki coupling to assemble thiophene and benzothiazole moieties .
- Amidation : Reacting brominated thiophene-2-carboxylic acid with 4,6-difluorobenzothiazol-2-amine derivatives under anhydrous conditions, often in solvents like pyridine or DMF .
- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., methanol/water mixtures) to isolate the final product .
- Critical Parameters : Temperature (typically 0–80°C), reaction time (12–48 hours), and stoichiometric ratios (1:1 to 1:1.2 for amine-acid coupling) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (±5 ppm accuracy) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions observed in similar compounds) .
Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Targets : Likely interacts with enzymes or receptors in signaling pathways (e.g., kinases, GPCRs) due to the benzothiazole and dimethylaminopropyl groups, which are common in bioactive molecules .
- Assays : In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) or receptor-binding studies using radiolabeled ligands .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance solubility and reactivity. For example, DMF increases amidation rates but may require post-reaction dilution for precipitation .
- Catalyst Optimization : Use coupling agents like HATU or EDCI in stoichiometric ratios (1.2–1.5 equivalents) to reduce side-product formation .
- Yield Tracking : Monitor reaction progress via TLC (Rf values) or HPLC (retention time shifts) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Structural Analysis : Perform molecular docking studies with crystallographic data (e.g., PDB structures of target proteins) to rationalize discrepancies .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Substituent Variation : Systematically modify the bromothiophene (e.g., replace Br with Cl or CF₃) and benzothiazole (e.g., alter fluorine positions) to map steric/electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent patterns with activity trends .
- In Silico Screening : Apply molecular dynamics simulations to predict binding modes and guide synthetic priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
